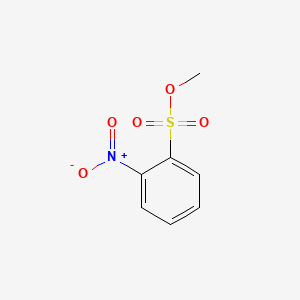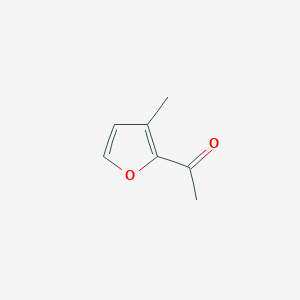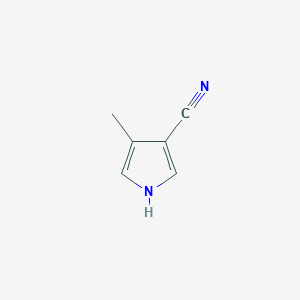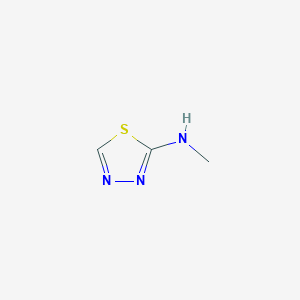
N-Methyl-1,3,4-thiadiazol-2-amine
描述
N-Methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
作用机制
Target of Action
N-Methyl-1,3,4-thiadiazol-2-amine is known to exhibit anticancer properties . The primary targets of this compound are cancer cells, specifically those in the LoVo and MCF-7 cancer lines . These cells are targeted due to their rapid and uncontrolled division, which is a characteristic feature of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . This is achieved by inducing apoptosis in the tumor cells and hindering their cell cycle progression . This effectively impedes further proliferation of the cancer cells .
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial in the regulation of immune responses, hematopoiesis, and inflammation . By inhibiting this pathway, the compound can effectively suppress the growth and survival of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and survival . Specifically, the compound has demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that the compound has promising anticancer activity and potential as a lead compound for further drug development .
生化分析
Biochemical Properties
N-Methyl-1,3,4-thiadiazol-2-amine has been found to exhibit antioxidant properties It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions
Cellular Effects
Some studies suggest that thiadiazole derivatives can disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have shown promising anticancer activity for several synthesized derivatives, suggesting their potential as lead compounds for further drug development
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This one-pot synthesis proceeds through three steps, resulting in the formation of the desired thiadiazole derivative . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
N-Methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
N-Methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and antiparasitic activities, making it valuable in biological studies
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: The parent compound of N-Methyl-1,3,4-thiadiazol-2-amine, known for its broad spectrum of biological activities.
2-Amino-1,3,4-thiadiazole: Similar in structure but with an amino group instead of a methyl group, exhibiting different biological properties.
5-Phenyl-1,3,4-thiadiazole: A derivative with a phenyl group, used in anticancer and antimicrobial research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
IUPAC Name |
N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXZRQNXQSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38490-45-8 | |
| Record name | N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)
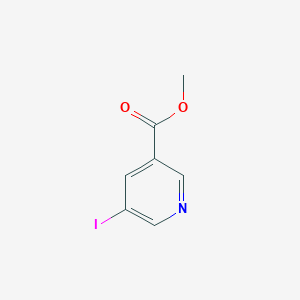

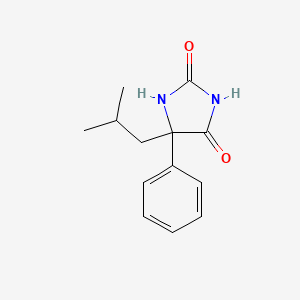

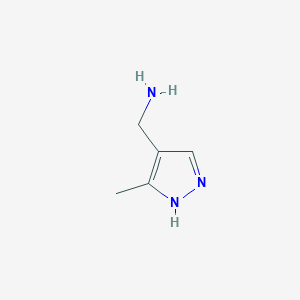
![2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione](/img/structure/B3022704.png)
